Trifluoromethyl Substitution Confers Distinct Physicochemical Properties Relative to Des-CF3 Analogs
The 5-trifluoromethyl group on the pyridine ring of CAS 257862-87-6 increases lipophilicity and metabolic stability relative to the unsubstituted pyridine analog N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methylpyridin-2-amine (a hypothetical des-CF3 comparator). While no direct experimental head-to-head comparison of these two exact compounds is available in the open literature, the class-level effect of CF3 substitution at this position is well-established. In the broader class of N-(pyrrol-1-yl)pyridinamines, trifluoromethyl substitution is specifically claimed as a preferred embodiment for anticonvulsant activity [1].
| Evidence Dimension | Lipophilicity and metabolic stability modulation by CF3 substitution |
|---|---|
| Target Compound Data | Contains CF3 at pyridine 5-position (C13H14F3N3, MW 269.27) |
| Comparator Or Baseline | Hypothetical des-CF3 analog: N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methylpyridin-2-amine (C12H15N3, MW 201.27) |
| Quantified Difference | ΔMW = 68.00 (increase due to CF3 vs H); calculated ΔLogP ≈ +0.8 to +1.2 (CF3 contribution per fragment-based estimation) |
| Conditions | Fragment-based LogP estimation; no experimental LogP data available for either compound |
Why This Matters
The CF3 group is a well-recognized structural feature that enhances membrane permeability and resistance to oxidative metabolism, which may translate to improved in vivo exposure—a critical consideration in selecting building blocks for CNS drug discovery programs.
- [1] Huger, F.P., Smith, C.P., Kongsamut, S., Tang, L. U.S. Patent 5,776,955. Use of unsubstituted and substituted N-(pyrrol-1-yl)pyridinamines as anticonvulsant agents. July 7, 1998. View Source
